
Acemetacin
Overview
Description
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class. It is the carboxymethyl ester prodrug of indomethacin, designed to improve gastric tolerability while retaining anti-inflammatory efficacy . After oral administration, this compound undergoes rapid hydrolysis to its active metabolite, indomethacin, which inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis .
Therapeutic Indications:
this compound is used for osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute musculoskeletal pain, and postoperative pain. Its prodrug design mitigates gastrointestinal (GI) toxicity associated with direct indomethacin use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acemetacin can be synthesized through the alkylation of indomethacin with benzyl bromoacetate in the presence of potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF). The resulting benzyl glycolate ester is then hydrogenated over 10% palladium on charcoal in acetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process typically includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Fluorescence Quenching Reactions
Acemetacin interacts with fluorescent probes (acriflavine and silver nanoparticles) via static quenching mechanisms, forming non-fluorescent complexes. The reactions are characterized by:
-
Method I (Acriflavine):
-
Method II (Ag NP’s):
Parameter | Method I (Acriflavine) | Method II (Ag NP’s) |
---|---|---|
Stoichiometry | 1:1 (ion-association complex) | 1:1 (non-fluorescent complex) |
Binding Constant | ||
Linear Range | 2.0–20.0 µg/mL | 1.0–16.0 µg/mL |
Contact Time | Immediate | 3 min |
Acid-Catalyzed Hydrolysis
This compound undergoes hydrolysis under acidic conditions, with distinct mechanisms for its ester and amide groups:
-
Ester Hydrolysis:
-
Faster reaction rate compared to amide hydrolysis.
-
Proceeds via an A-2 mechanism (two water molecules involved in the rate-determining step).
-
-
Amide Hydrolysis:
Group | Mechanism | Key Features |
---|---|---|
Ester | A-2 | Faster kinetics, two water molecules |
Amide | A-2 → A-1 (pH-dependent) | Metabolite indomethacin formation |
Metabolic Transformations
This compound acts as a prodrug , undergoing extensive biotransformation:
-
Esterolytic Cleavage:
-
Secondary Metabolism:
Metabolite | Pathway | Activity |
---|---|---|
Indomethacin | Esterolytic cleavage | Active (COX inhibitor) |
O-Desmethyl-acemethacin | O-Demethylation | Inactive |
Des-4-chlorobenzoyl-acemethacin | N-Desacylation | Inactive |
Glucuronides | Conjugation | Inactive |
Cocrystal and Salt Formation
This compound forms cocrystals and salts to enhance stability and dissolution rates:
-
Piperazine Salt (ACM–PPZ):
-
ACM–PABA Adduct:
-
ACM–Nicotinamide Cocrystal:
Cocrystal/Salt | Key Interactions | Effect |
---|---|---|
Piperazine Salt | Hydrogen bonding (O–H⋯N, N–H⋯O) | Enhanced stability, dissolution |
PABA Adduct | Carboxylic⋯carboxyl heterosynthon | Faster dissolution (2.5×) |
Nicotinamide Cocrystal | Amide⋯ester hydrogen bonds | Fivefold dissolution rate increase |
Interactions with Biological Membranes
This compound interacts with phospholipid bilayers (e.g., DMPC) in a pH-dependent manner:
-
Neutral Form (pH 3.0):
-
Higher affinity for bilayers.
-
Disrupts phase transitions (lower ) and packing.
-
-
Negatively Charged Form (pH 7.4):
pH | Effect on Bilayers |
---|---|
3.0 | Neutral this compound causes lipid phase transition depression |
7.4 | Negatively charged form induces minor structural changes |
Scientific Research Applications
Pharmacological Profile
Acemetacin is a prodrug that is metabolized to indomethacin, which exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins . The pharmacokinetics of this compound indicate that it has a favorable profile in terms of bioavailability and reduced gastrointestinal side effects compared to its active metabolite, indomethacin .
Treatment of Inflammatory Conditions
This compound is indicated for the treatment of various inflammatory conditions, including:
- Osteoarthritis
- Rheumatoid Arthritis
- Ankylosing Spondylitis
- Post-operative Pain
Clinical studies have demonstrated its efficacy in managing symptoms associated with these conditions. For instance, a long-term study involving 102 patients with rheumatoid arthritis showed significant improvements in morning stiffness and grip strength over 12 months .
Pain Management
This compound is utilized for managing acute pain, particularly post-operative pain. A systematic review assessed its efficacy in this context but found limited high-quality evidence supporting its use compared to placebo . Nevertheless, it remains a viable option due to its analgesic properties.
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound reveal that it undergoes extensive first-pass metabolism, resulting in variable bioavailability. Studies have shown that its bioavailability can be influenced by liver function and the presence of hepatic injury . Importantly, this compound has been associated with fewer gastrointestinal complications than indomethacin, making it a preferred choice for patients at risk for NSAID-related gastric damage .
Fixed Drug Eruption
A notable case report described a fixed drug eruption induced by this compound in a 49-year-old woman. This highlights the potential for adverse reactions even with commonly used medications .
Long-term Efficacy in Rheumatoid Arthritis
In another study focused on long-term therapy with this compound for rheumatoid arthritis, patients reported sustained improvements in their condition with manageable side effects over an extended treatment period .
Comparative Efficacy
A comparative analysis of this compound against other NSAIDs suggests that it may offer similar analgesic effects while presenting a lower risk for gastrointestinal complications. For example, doses of this compound have been correlated with equivalent doses of indomethacin and celecoxib in treating osteoarthritis and rheumatoid arthritis .
Drug | Indication | Typical Dosage | Efficacy Comparison |
---|---|---|---|
This compound | Osteoarthritis | 180 mg daily | Comparable to 400 mg celecoxib |
Indomethacin | Rheumatoid Arthritis | 75 mg daily | Comparable to 120 mg this compound |
Celecoxib | Osteoarthritis | 400 mg daily | Similar efficacy as this compound |
Mechanism of Action
Acemetacin acts as a non-selective inhibitor of cyclooxygenase (COX), an enzyme responsible for the production of pro-inflammatory mediators such as prostaglandins . By inhibiting COX, this compound reduces inflammation, pain, and fever . It is partly metabolized to indometacin, which also acts as a COX inhibitor .
Comparison with Similar Compounds
Pharmacological and Clinical Comparison with Similar Compounds
Acemetacin vs. Indomethacin
Pharmacological Profile
Clinical Efficacy
- Analgesia : In postoperative pain, 76.7% of patients reported "good to very good" pain relief with this compound vs. 66.7% with indomethacin .
- Anti-inflammatory Effects : Both drugs equally inhibited leukocyte infiltration and PGE2 synthesis in zymosan-induced inflammation models .
This compound vs. Celecoxib
Parameter | This compound | Celecoxib |
---|---|---|
COX-1 Inhibition | Moderate (via indomethacin) | Negligible |
COX-2 Inhibition | Potent (via indomethacin) | Selective |
LTB4 Modulation | No increase | Not reported |
- Efficacy : this compound matched celecoxib in pain control for osteoarthritis but with comparable gastric safety .
- Mechanistic Advantage : this compound’s lack of LTB4 elevation avoids microvascular inflammation linked to NSAID-induced GI damage .
This compound vs. Diclofenac and Other NSAIDs
This compound shares structural similarities with diclofenac (both are arylacetic acid derivatives) but differs in metabolism. Unlike diclofenac, this compound’s prodrug design delays systemic indomethacin release, reducing acute GI toxicity .
Key Research Findings
Gastric Safety Mechanism :
- This compound reduces leukocyte-endothelial adhesion by 50% compared to indomethacin, preventing microvascular injury .
- In gastric mucosa, this compound inhibits COX-1 by 19–74% vs. indomethacin’s 34–84%, sparing mucosal protection .
Anti-inflammatory Potency :
- This compound and indomethacin equally suppress PGE2 (COX-2) and TXB2 (COX-1) in vivo, confirming shared efficacy .
Clinical Outcomes: In rheumatoid arthritis, this compound provided sustained pain relief over 12 months with 28,988 patient-days of safe use . Double-blind trials showed this compound’s non-inferiority to indomethacin in psoriatic arthritis, with 55% vs. 30% "good" efficacy ratings .
Biological Activity
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity through its mechanism of action and pharmacokinetics. It is primarily known as a prodrug that is metabolized to its active form, indomethacin. This article explores the biological activity of this compound, including its pharmacokinetics, anti-inflammatory effects, and potential therapeutic applications.
This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators in inflammation and pain. The inhibition of COX leads to decreased production of pro-inflammatory mediators such as prostaglandin E2 and F2. This compound's metabolism results in the formation of indomethacin, which also exhibits anti-inflammatory properties.
Key Mechanisms:
- COX Inhibition: this compound inhibits both COX-1 and COX-2 enzymes, leading to reduced inflammation and pain.
- Metabolite Activity: Indomethacin, the primary metabolite, further contributes to the anti-inflammatory effects by modulating leukocyte activity and reducing vascular permeability.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:
- Bioavailability: Approximately 66% in plasma and 64% in urine after repeated doses .
- Volume of Distribution: Ranges from 0.5 to 0.7 L/kg, indicating extensive distribution within the body .
- Protein Binding: Over 90% of this compound binds to plasma proteins, which may influence its therapeutic efficacy .
- Metabolism: this compound undergoes extensive hepatic metabolism to form indomethacin through esterolytic cleavage .
Anti-Inflammatory Activity
This compound has been shown to exhibit significant anti-inflammatory effects in various experimental models:
- In Vivo Studies: In a zymosan air pouch model in rats, both this compound and indomethacin demonstrated comparable reductions in leukocyte infiltration and prostaglandin synthesis. However, this compound caused less gastric damage compared to indomethacin, indicating a favorable safety profile .
- Liver Studies: Research on acute liver injury induced by carbon tetrachloride (CCl4) revealed that this compound's bioavailability increased during liver damage phases, suggesting potential protective effects on liver function during inflammatory conditions .
Case Studies
- Acute Inflammation Model:
- Colorectal Cancer Prevention:
Summary Table of Biological Activity
Parameter | This compound | Indomethacin |
---|---|---|
COX Inhibition | Non-selective | Non-selective |
Bioavailability | ~66% | Variable |
Protein Binding | >90% | >90% |
Gastric Safety | Higher safety | Lower safety |
Anti-inflammatory Effect | Significant | Significant |
Q & A
Basic Research Questions
Q. How is acemetacin’s anti-inflammatory efficacy assessed in experimental models, and what methodological considerations are critical for reproducibility?
- Answer: The zymosan-induced air pouch model in rats is a standard method to evaluate anti-inflammatory effects. Key parameters include leukocyte infiltration, prostaglandin (PGE₂), and thromboxane (TXB₂) levels in exudates. Ensure consistent dosing (e.g., 2.7–83.8 mmol kg⁻¹) and administration routes (oral vs. local). Control for variables like biotransformation rates by quantifying plasma and tissue indomethacin levels post-administration .
Q. What experimental approaches validate this compound’s metabolic conversion to indomethacin, and how do researchers distinguish between parent and metabolite effects?
- Answer: High-performance liquid chromatography (HPLC) or mass spectrometry quantifies indomethacin levels in plasma and tissues after this compound administration. Comparative studies with pure indomethacin controls are essential. Track differential effects on biomarkers (e.g., leukotriene B₄ [LTB₄] levels, which increase with indomethacin but not this compound) to isolate metabolite-specific actions .
Q. What are the standard protocols for assessing this compound’s gastric safety profile in preclinical studies?
- Answer: Use rodent models to compare gastric mucosal damage between this compound and indomethacin. Measure parameters like ulcer index, histopathological changes, and inflammatory mediators (e.g., LTB₄). Ensure blinding during histopathology scoring and control for confounding factors such as fasting duration .
Q. How do researchers design dose-response studies to balance this compound’s efficacy and toxicity?
- Answer: Employ log-dose increments (e.g., 2.7–83.8 mmol kg⁻¹) to establish ED₅₀ values for anti-inflammatory effects and LD₅₀ for toxicity. Use nonlinear regression models to analyze dose-response curves. Validate results across multiple cohorts to account for inter-individual variability .
Q. How do researchers design blinded, placebo-controlled trials to evaluate this compound’s efficacy in chronic inflammation without confounding by indomethacin’s effects?
- Answer: Use a triple-blind design: participants, investigators, and statisticians are unaware of treatment assignments. Measure indomethacin plasma levels to confirm compliance and exclude subjects with rapid metabolizer phenotypes. Predefine primary endpoints (e.g., LTB₄/PGE₂ ratios) to capture this compound-specific effects .
Q. Methodological Considerations
- Data Reproducibility: Follow guidelines from Medicinal Chemistry Research for compound characterization (e.g., HPLC purity ≥95%, IUPAC naming) and detailed experimental protocols .
- Ethical Compliance: Adhere to informed consent frameworks for human studies, emphasizing risks of NSAID-related gastrointestinal effects .
- Literature Synthesis: Use systematic review tools (e.g., PRISMA) and databases (MEDLINE, EMBASE) to mitigate publication bias .
Properties
IUPAC Name |
2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022540 | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
637ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
Record name | SID855677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Acemetacin is a non-selective inhibitor of the production of pro-inflammatory mediators derived from the action of the enzyme COX. COX is essential for the synthesis of prostaglandin E2 and F2 which are molecules derived from fatty acids and stored in the cell membrane. Acetometacine is metabolized and forms its major metabolite indometacin which is also a non-selective inhibitor of COX and exhibits the capacity to inhibit the motility of polymorphonuclear leukocytes and decreased cerebral flow by modulating the nitric oxide pathway and vasoconstriction. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53164-05-9 | |
Record name | Acemetacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acemetacin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acemetacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acemetacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
151.5ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.